molecular formula C9H11NO B13832143 Ethanone, 1-(5-ethyl-3-pyridinyl)-

Ethanone, 1-(5-ethyl-3-pyridinyl)-

Cat. No.: B13832143
M. Wt: 149.19 g/mol
InChI Key: IFEYFVAXXSXAAX-UHFFFAOYSA-N
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Description

"Ethanone, 1-(5-ethyl-3-pyridinyl)-" is a pyridine derivative characterized by an acetyl group (ethanone) attached to the 3-position of the pyridine ring and an ethyl substituent at the 5-position. This compound belongs to the broader class of heterocyclic ketones, which are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-(5-ethylpyridin-3-yl)ethanone

InChI

InChI=1S/C9H11NO/c1-3-8-4-9(7(2)11)6-10-5-8/h4-6H,3H2,1-2H3

InChI Key

IFEYFVAXXSXAAX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CN=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) typically involves the alkylation of 3-pyridyl ethanone with an ethylating agent. One common method is the reaction of 3-pyridyl ethanone with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or ethanol.

Industrial Production Methods

On an industrial scale, the production of Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "Ethanone, 1-(5-ethyl-3-pyridinyl)-" with structurally related pyridine derivatives, focusing on substituent effects, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(5-Ethyl-3-pyridinyl)ethanone 5-ethyl, 3-pyridinyl C₈H₉NO ~135.17 (calculated) Hypothesized increased hydrophobicity and electron-donating effects; potential agrochemical use N/A
1-(5-Fluoro-3-pyridinyl)ethanone 5-fluoro, 3-pyridinyl C₇H₆FNO 139.13 High synthetic yield (85%); electron-withdrawing fluorine enhances electrophilic substitution
1-(5-Nitro-3-pyridinyl)ethanone 5-nitro, 3-pyridinyl C₇H₆N₂O₃ 166.14 Strong electron-withdrawing nitro group; likely used in explosives or dye intermediates
1-(5-Methoxy-3-pyridinyl)ethanone 5-methoxy, 3-pyridinyl C₈H₉NO₂ 151.16 Methoxy group improves solubility; potential pharmaceutical intermediate
1-(5-Bromo-3-fluoropyridin-2-yl)ethanone 5-bromo, 3-fluoro, 2-pyridinyl C₇H₄BrFNO 220.02 Halogenated derivatives often serve as cross-coupling reagents in organic synthesis
1-(6-Methylpyridin-3-yl)ethanone 6-methyl, 3-pyridinyl C₈H₉NO 135.16 Methyl group enhances steric hindrance; used in fragrance or ligand synthesis
1-(5,6-Dichloropyridin-3-yl)ethanone 5,6-dichloro, 3-pyridinyl C₇H₅Cl₂NO 190.03 Dichloro substitution increases lipophilicity; potential pesticide intermediate

Key Comparative Insights:

  • Substituent Effects :

    • Electron-Donating Groups (e.g., ethyl, methoxy) : Enhance pyridine’s nucleophilicity at specific positions, facilitating electrophilic substitution reactions. Ethyl’s inductive effect may slightly offset pyridine’s inherent electron deficiency .
    • Electron-Withdrawing Groups (e.g., nitro, fluoro) : Reduce ring electron density, directing substitutions to meta/para positions. Nitro derivatives are often intermediates in high-energy materials .
  • Physical Properties :

    • Ethyl and methyl groups increase molecular weight and hydrophobicity, reducing aqueous solubility. Methoxy groups improve polarity and solubility in organic solvents .
    • Halogenated derivatives (e.g., bromo, chloro) exhibit higher densities and boiling points due to increased van der Waals interactions .
  • Synthetic Utility :

    • Fluoro and nitro derivatives are synthesized via nucleophilic aromatic substitution or condensation reactions, with yields influenced by substituent positioning .
    • Halogenated analogs are pivotal in Suzuki-Miyaura cross-coupling reactions for drug discovery .

Notes

Data Limitations: Direct experimental data on "Ethanone, 1-(5-ethyl-3-pyridinyl)-" are absent in the provided evidence. Comparisons are extrapolated from structural analogs with documented substituent effects.

Substituent Position Sensitivity : The 3-pyridinyl position’s reactivity differs significantly from 2- or 4-pyridinyl isomers, necessitating careful interpretation of substituent impacts .

Applications : Ethyl-substituted pyridines are understudied but may find niche roles in hydrophobic drug delivery systems or as ligands in catalysis.

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